

# Spectroscopic Profile of Divinylacetylene (C<sub>6</sub>H<sub>6</sub>): An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Divinylacetylene*

Cat. No.: *B1617328*

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## Introduction

**Divinylacetylene**, systematically named hexa-1,5-dien-3-yne, is a hydrocarbon with the molecular formula C<sub>6</sub>H<sub>6</sub>. As a conjugated enyne, its structure, characterized by two vinyl groups attached to an acetylene moiety, gives rise to distinct spectroscopic properties. This guide provides a comprehensive overview of the available spectroscopic data for **divinylacetylene**, including Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also presented to aid in research and development. Please note that experimental <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) data for **divinylacetylene** are not readily available in public spectroscopic databases at the time of this publication.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **divinylacetylene** in clearly structured tables.

### Infrared (IR) Spectroscopy

The infrared spectrum of **divinylacetylene** reveals characteristic absorption bands corresponding to its constituent functional groups. The data presented in Table 1 is sourced from the Coblentz Society, Inc. collection, as provided by the NIST WebBook.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Assignment
3085	=C-H stretch (vinyl)
2985	C-H stretch (vinyl, overtone)
2200	-C≡C- stretch (alkyne)
1620	C=C stretch (vinyl)
1410	=C-H in-plane bend (vinyl)
970	=C-H out-of-plane bend (trans vinyl)
910	=C-H out-of-plane bend (vinyl)

Table 1: Infrared Absorption Bands for **Divinylacetylene**.

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **divinylacetylene** provides information about its molecular weight and fragmentation pattern. The major peaks are listed in Table 2, with data compiled by the NIST Mass Spectrometry Data Center.

m/z	Relative Intensity (%)	Assignment
78	100	[M] <sup>+</sup> (Molecular Ion)
77	60	[M-H] <sup>+</sup>
52	55	[C <sub>4</sub> H <sub>4</sub> ] <sup>+</sup>
51	45	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>
50	30	[C <sub>4</sub> H <sub>2</sub> ] <sup>+</sup>

Table 2: Major Peaks in the Mass Spectrum of **Divinylacetylene**.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **divinylacetylene** exhibits absorption in the ultraviolet region, characteristic of its conjugated  $\pi$ -system. The absorption maximum is detailed in Table 3,

based on data compiled by Victor Talrose et al. and provided in the NIST WebBook.[\[2\]](#)

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Solvent
228	Not Reported	Heptane

Table 3: UV-Vis Absorption Data for **Divinylacetylene**.[\[2\]](#)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols that can be adapted for the analysis of **divinylacetylene**, a volatile and reactive compound.

### Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **divinylacetylene** to identify its functional groups.

Methodology: Gas-Phase FT-IR Spectroscopy

- Sample Preparation: Due to the volatility of **divinylacetylene** (Boiling Point: 85 °C), a gas-phase spectrum is most appropriate. A small liquid sample of purified **divinylacetylene** is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is allowed to equilibrate to ensure the sample is in the vapor phase.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty gas cell is recorded to account for any atmospheric and instrumental interferences.
  - The sample spectrum is then recorded by passing the IR beam through the gas cell containing the **divinylacetylene** vapor.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4  $\text{cm}^{-1}$ .

- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of **divinylacetylene**. The resulting spectrum is then analyzed for characteristic absorption bands.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of **divinylacetylene**.

**Methodology:** Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- **Sample Preparation:** A dilute solution of **divinylacetylene** is prepared in a volatile solvent (e.g., hexane or dichloromethane).
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
- **Gas Chromatography:**
  - A small volume (typically 1  $\mu\text{L}$ ) of the sample solution is injected into the GC inlet.
  - The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column).
  - The column temperature is programmed to start at a low temperature (e.g., 40  $^{\circ}\text{C}$ ) and ramp up to a higher temperature to ensure separation of **divinylacetylene** from any impurities.
- **Mass Spectrometry:**
  - As **divinylacetylene** elutes from the GC column, it enters the ion source of the mass spectrometer.
  - The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio ( $m/z$ ).

- A detector records the abundance of each ion, generating a mass spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

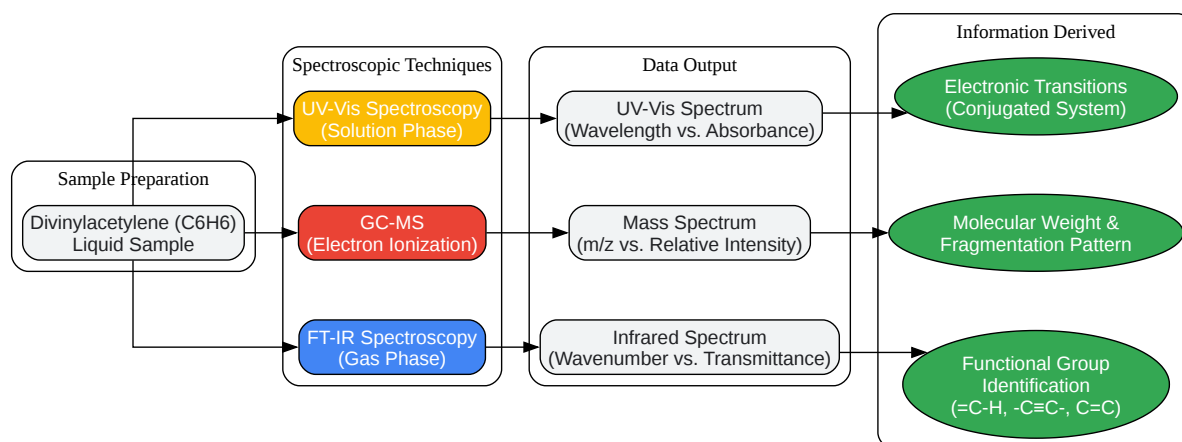
Objective: To measure the electronic absorption spectrum of **divinylacetylene** and determine its absorption maximum ( $\lambda_{\text{max}}$ ).

Methodology: Solution-Phase UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of **divinylacetylene** is prepared in a UV-transparent solvent, such as hexane or ethanol. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the  $\lambda_{\text{max}}$  to ensure adherence to the Beer-Lambert law.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Two quartz cuvettes are filled, one with the pure solvent (as the reference) and the other with the **divinylacetylene** solution.
  - A baseline spectrum is recorded with the solvent-filled cuvette in both the sample and reference beams.
  - The UV-Vis spectrum of the **divinylacetylene** solution is then recorded over a relevant wavelength range (e.g., 200-400 nm).
- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is identified from the spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **divinylacetylene**.



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Caption: Workflow for the spectroscopic characterization of **divinylacetylene**.

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## References

- 1. 1,5-Hexadien-3-yne [webbook.nist.gov]
- 2. 1,5-Hexadien-3-yne [webbook.nist.gov]
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